![molecular formula C14H11NO3 B1489746 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL CAS No. 885273-25-6](/img/structure/B1489746.png)
3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
Overview
Description
3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL, also known as MNI-137, is a synthetic compound that belongs to the family of isoxazoles. It has gained significant attention in recent years due to its potential applications in scientific research. MNI-137 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
Scientific Research Applications
Acetylcholinesterase Inhibition for Alzheimer’s Disease
Isoxazole derivatives, including compounds similar to 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL, have been studied for their potential as acetylcholinesterase inhibitors . This is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s, where inhibiting the enzyme acetylcholinesterase can help increase levels of acetylcholine in the brain, potentially improving cognitive function.
Drug Discovery and Development
The isoxazole ring is a common feature in many commercially available drugs, making derivatives like 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL valuable in drug discovery . Their diverse biological activities allow for the expansion of drug-like chemical space and the development of new therapeutic agents.
Liquid Crystal Research
Isoxazole derivatives have been utilized as molecular building blocks for creating side-chain liquid crystal oligomers and polymers . These materials have applications in advanced display technologies and optical communication systems.
Metal-Free Synthetic Routes
In the synthesis of isoxazole compounds, metal-free routes are being explored to overcome the disadvantages of metal-catalyzed reactions, such as toxicity and environmental impact . This has significant implications for green chemistry and sustainable manufacturing practices.
Bioinformatic Design
Isoxazole compounds are being designed using bioinformatic tools to predict their interaction with biological targets . This approach can significantly reduce drug development time by identifying promising candidates early in the design process.
Biomarker Identification
Research has identified isoxazole derivatives as potential biomarkers for certain medical conditions . For example, they may serve as prognostic markers in diseases like bisphosphonate-related osteonecrosis of the jaw, aiding in early diagnosis and treatment.
properties
IUPAC Name |
3-(4-methoxyphenyl)-1,2-benzoxazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-17-11-5-2-9(3-6-11)14-12-7-4-10(16)8-13(12)18-15-14/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNUGYGHEHFFLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722942 | |
Record name | 3-(4-Methoxyphenyl)-1,2-benzoxazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL | |
CAS RN |
885273-25-6 | |
Record name | 3-(4-Methoxyphenyl)-1,2-benzoxazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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